1-Acetyl-5-bromo-6-nitroindazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(5-bromo-6-nitroindazol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O3/c1-5(14)12-8-3-9(13(15)16)7(10)2-6(8)4-11-12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGZWACSHKNKRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC(=C(C=C2C=N1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401249310 | |
| Record name | Ethanone, 1-(5-bromo-6-nitro-1H-indazol-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401249310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2140305-24-2 | |
| Record name | Ethanone, 1-(5-bromo-6-nitro-1H-indazol-1-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2140305-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-(5-bromo-6-nitro-1H-indazol-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401249310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations for 1 Acetyl 5 Bromo 6 Nitroindazole and Analogues
Synthesis of Precursor Indazole Scaffolds
The foundation of synthesizing complex indazole derivatives lies in the proficient construction of the initial indazole ring system. This often involves the strategic formation of bromo-nitroindazole intermediates and substituted nitroindazole cores, which serve as versatile building blocks for further chemical modification.
Preparation of Bromo-Nitroindazole Intermediates
The synthesis of bromo-nitroindazole intermediates is a critical first step. A common approach involves the direct bromination of a nitroindazole. For instance, 3-bromo-5-nitro-1H-indazole can be synthesized from 5-nitro-1H-indazole by treating it with bromine in a solvent like N,N-dimethylformamide (DMF). google.com This reaction is typically performed under controlled temperature conditions to achieve a high yield. google.com
Another key intermediate is methyl 5-bromo-1H-indazole-3-carboxylate, which can be used to generate a variety of N-substituted indazoles. beilstein-journals.org The synthesis of such intermediates often sets the stage for subsequent nitration and acetylation steps. The presence of bromine and nitro groups on the indazole ring influences the reactivity and regioselectivity of further functionalization.
Formation of Substituted Nitroindazole Cores
The introduction of a nitro group onto the indazole scaffold is a fundamental transformation. Various methods exist for the synthesis of nitroindazoles. One established method involves the cyclization of N-nitroso-o-toluidines. google.com For example, 6-nitroindazole (B21905) can be prepared from 2-methyl-5-nitroaniline (B49896) through a diazotization and cyclization process. google.com
The synthesis of 5-nitroindazole (B105863) derivatives has also been extensively studied, often starting from commercially available materials and involving nitration of the benzene (B151609) ring prior to the formation of the pyrazole (B372694) ring of the indazole system. researchgate.netnih.gov The position of the nitro group is crucial as it significantly impacts the electronic properties and biological activity of the final compound. nih.gov
Regioselective Functionalization and Derivatization
Once the precursor indazole scaffold is in hand, the subsequent steps involve the regioselective introduction of acetyl, bromo, and additional nitro groups to arrive at the target compound, 1-acetyl-5-bromo-6-nitroindazole.
Strategies for N1-Acetylation of Indazole Ring Systems
The N1-acetylation of the indazole ring is a key transformation. Generally, direct acylation of indazoles can lead to a mixture of N1 and N2 isomers. However, various strategies have been developed to achieve regioselective N1-acetylation. One approach involves using acid anhydrides in the presence of a suitable base or catalyst. nih.govresearchgate.netorganic-chemistry.org An electrochemical method has also been reported for the selective N1-acylation of indazoles, where the indazole is first reduced to form an indazole anion, which then reacts selectively with an acid anhydride (B1165640). nih.govorganic-chemistry.org
It has been noted that N1-acylated indazoles are often the thermodynamically more stable isomer, and under certain conditions, an initially formed N2-acylindazole can isomerize to the N1-product. nih.gov This thermodynamic preference can be exploited to achieve high yields of the desired N1-acetylated product.
Bromination and Nitration Methodologies on Indazole Scaffolds
The introduction of bromine and nitro groups onto the indazole core requires careful selection of reagents and reaction conditions to ensure regioselectivity.
Bromination: The bromination of indazoles can be achieved using various brominating agents. N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of the C3 position of the indazole ring. chim.it Other methods include the use of elemental bromine, often in a solvent like acetic acid or DMF. google.comnih.gov For instance, the bromination of 5-nitro-1H-indazole with bromine in DMF yields 3-bromo-5-nitro-1H-indazole. google.com Ultrasound-assisted bromination has also been developed as an efficient method. nih.govrsc.org
Nitration: The nitration of the indazole ring system is typically accomplished using a mixture of nitric acid and sulfuric acid. The position of nitration is directed by the existing substituents on the indazole ring. For the synthesis of this compound, the nitration step would likely be performed on a 5-bromoindazole or a 1-acetyl-5-bromoindazole precursor. The electron-withdrawing nature of the bromine atom and the acetyl group would influence the position of the incoming nitro group.
Synthesis of this compound and Related Derivatives
The synthesis of the target compound, this compound, is a multi-step process that combines the aforementioned methodologies. A plausible synthetic route would begin with the bromination of an appropriate indazole precursor, followed by nitration, and finally N1-acetylation. The order of these steps is crucial for achieving the desired substitution pattern.
For example, one could start with the synthesis of 5-bromo-6-nitroindazole. This intermediate would then be subjected to N1-acetylation using a reagent like acetic anhydride to yield the final product, this compound. The specific reaction conditions for each step would need to be optimized to maximize the yield and purity of the product. The CAS number for this compound is 2140305-24-2, and its molecular formula is C9H6BrN3O3. keyorganics.net
| Compound Name | Molecular Formula | Key Synthetic Steps | Reference |
| This compound | C9H6BrN3O3 | Bromination, Nitration, N1-Acetylation | keyorganics.net |
| 3-Bromo-5-nitro-1H-indazole | C7H4BrN3O2 | Bromination of 5-nitro-1H-indazole | google.com |
| 6-Nitroindazole | C7H5N3O2 | Cyclization of 2-methyl-5-nitroaniline | google.com |
| Methyl 5-bromo-1H-indazole-3-carboxylate | C9H7BrN2O2 | Starting material for N-alkylation | beilstein-journals.org |
| 5-Nitroindazole | C7H5N3O2 | Nitration and cyclization | researchgate.netnih.gov |
| Reaction Type | Reagents and Conditions | Purpose | Reference |
| N1-Acetylation | Acetic anhydride, base or electrochemical reduction | Introduction of acetyl group at N1 position | nih.govorganic-chemistry.orgnih.gov |
| Bromination | Bromine/DMF or N-Bromosuccinimide (NBS) | Introduction of bromine atom | google.comchim.it |
| Nitration | Nitric acid/Sulfuric acid | Introduction of nitro group | google.com |
| Indazole Synthesis | Cyclization of N-nitroso-o-toluidines | Formation of the core indazole ring | google.com |
Advanced Synthetic Techniques for Indazole Modification
Modern organic synthesis offers a sophisticated toolkit for the precise modification of heterocyclic systems like indazole. These methods provide efficient pathways to complex molecules that were previously difficult to access.
Transition-metal catalysis is a powerful strategy for forming new carbon-carbon and carbon-heteroatom bonds, with halogenated indazoles being excellent substrates. researchgate.net Reactions like the Suzuki, Heck, and Stille couplings allow for the introduction of a wide variety of substituents onto the indazole core. aminer.orgresearchgate.net
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction is one of the most efficient methods for creating C(sp²)–C(sp²) bonds by coupling an organohalide with an organoboron species, typically a boronic acid, in the presence of a palladium catalyst and a base. nih.govwikipedia.orgmasterorganicchemistry.com This reaction is valued for its mild conditions, tolerance of numerous functional groups, and the commercial availability and stability of boronic acids. mdpi.comorganic-chemistry.org The general mechanism involves three key steps: oxidative addition of the halide to the Pd(0) catalyst, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.orgyoutube.com
Systematic studies have been conducted on 5-bromoindazoles, demonstrating their utility in Suzuki couplings. For instance, the coupling of N-substituted 5-bromoindazoles with various boronic acids proceeds in good yields using catalysts like [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂). nih.gov This methodology facilitates the synthesis of indazole-based heteroaryl compounds, which are significant motifs in biologically active molecules. nih.gov
Table 1: Examples of Suzuki-Miyaura Coupling on Halogenated Indazoles
| Halogenated Indazole | Coupling Partner | Catalyst | Base | Solvent | Yield (%) | Reference |
| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | DMF | Moderate | nih.gov |
| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | High | nih.gov |
| 3-iodo-1-(p-toluenesulfonyl)-1H-indazole | 2-furanboronic acid | Pd(PPh₃)₄ | K₂CO₃ | [bmim][BF₄] (Ionic Liquid) | 88% | mdpi.com |
Heck Reaction:
The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for C-C bond formation and is known for its high stereoselectivity, typically favoring the trans isomer. youtube.com The catalytic cycle is initiated by the oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the alkene, and finally, β-hydride elimination to release the product. wikipedia.org The Heck reaction has been successfully applied to halogenated indazoles to introduce vinyl substituents. researchgate.net
Stille Reaction:
The Stille reaction couples an organohalide with an organotin compound (organostannane) catalyzed by palladium. youtube.comyoutube.com A key advantage of the Stille coupling is the stability and tolerance of organostannanes to a wide variety of functional groups. youtube.com This reaction has been used for the functionalization of indazoles, although the toxicity of tin reagents is a notable drawback. researchgate.netyoutube.com Selective Stille couplings have been demonstrated, for example, on thiadiazine systems, where different halogen positions can be functionalized chemoselectively. nih.gov
Microwave-assisted organic synthesis has emerged as a valuable green chemistry technique. rasayanjournal.co.in By using microwave irradiation as an energy source, reaction times can be dramatically reduced from hours to minutes, often leading to higher product yields and fewer byproducts compared to conventional heating methods. rasayanjournal.co.inorientjchem.org This efficient internal heating is caused by the interaction of microwave energy with polar molecules in the reaction mixture. orientjchem.org
This approach has been widely applied to the functionalization of indazoles, including various cross-coupling reactions. rasayanjournal.co.in For example, the synthesis of 3-aryl-1H-indazol-5-amines via Suzuki-Miyaura coupling was efficiently achieved under microwave irradiation, providing excellent yields. researchgate.net The technology is particularly useful for building libraries of bioactive compounds for drug discovery programs. rasayanjournal.co.in
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Aryl Imidazoles
| Method | Reaction Time | Yield (%) | Reference |
| Conventional Heating | 24 hours | Lower | rasayanjournal.co.in |
| Microwave Irradiation | 30 minutes | Markedly Improved | rasayanjournal.co.in |
An atom-economic pathway to produce N-alkyl indazoles bearing a pyridine (B92270) moiety from indazoles and vinylpyridines in water has also been reported using microwave assistance. researchgate.net
Direct C-H functionalization has become a highly attractive and atom-economical strategy in organic synthesis, as it avoids the need for pre-functionalized substrates like organohalides or organometallics. researchgate.netnih.gov This approach allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. rsc.org
For the indazole ring system, significant progress has been made in transition-metal-catalyzed C-H functionalization, particularly at the C3, C7, and other positions on the benzene ring portion. researchgate.netrsc.org
C3-Functionalization: The C3 position of the 2H-indazole ring can be functionalized through various methods, including palladium-catalyzed C-H activation or radical pathways. researchgate.netrsc.org For instance, an efficient palladium-catalyzed C-H functionalization at the C3-position via an isocyanide insertion strategy has been developed to synthesize diverse and complex heterocyclic scaffolds. acs.org
C7-Functionalization: Site-selective oxidative arylation at the C7 position of 1H-indazoles has been achieved using a palladium catalyst. This selectivity is often directed by the presence of an electron-withdrawing group at the C4 position. researchgate.net
Rhodium and Cobalt-Catalyzed Reactions: Rhodium(III) and Cobalt(III) catalysts have been employed for the synthesis of N-aryl-2H-indazoles through a C–H bond addition of azobenzenes to aldehydes. nih.govnih.gov These methods are highly functional group compatible and provide a single-step, convergent route to highly substituted indazoles. nih.govnih.gov
Table 3: Examples of C-H Functionalization on Indazole Rings
| Indazole Type | Reaction | Catalyst System | Position Functionalized | Reference |
| 2H-Indazoles | Acylation/Benzoylation | Transition-metal-free | C3 | researchgate.net |
| 1H-Indazoles (4-EWG) | Oxidative Arylation | Pd(OAc)₂ / Phenanthroline | C7 | researchgate.net |
| Azobenzenes (to form Indazoles) | C-H addition to aldehydes | (CpRhCl₂)₂ / AgSbF₆ | Forms Indazole Ring | nih.gov |
| Azobenzenes (to form Indazoles) | C-H addition to aldehydes | CpCo(III) | Forms Indazole Ring | nih.gov |
These advanced C-H functionalization strategies represent a powerful and efficient approach for increasing the molecular complexity and diversity of indazole derivatives. researchgate.netrsc.org
Advanced Spectroscopic and Structural Characterization of 1 Acetyl 5 Bromo 6 Nitroindazole and Analogous Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structures in solution. Through the analysis of ¹H, ¹³C, and ¹⁵N NMR spectra, including advanced 2D experiments, the precise connectivity and electronic environment of each atom within the indazole scaffold can be elucidated.
¹H, ¹³C, and ¹⁵N NMR Spectral Analysis of Acetylated, Brominated, and Nitrated Indazoles
The introduction of acetyl, bromo, and nitro groups onto the indazole ring system induces significant shifts in the NMR spectra, providing a wealth of structural information. The ¹H NMR spectrum reveals the number of different proton environments and their neighboring protons through spin-spin coupling. For instance, in acetylated indazoles, a characteristic singlet for the acetyl methyl protons is observed.
¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to the electronic effects of the substituents. For example, the presence of an electron-withdrawing nitro group will deshield the adjacent carbon atoms, causing them to resonate at a higher frequency (downfield). In a study on 2,4,6-trinitrotoluene, the carbon atoms directly bonded to the nitro groups (C2, C6, and C4) showed chemical shifts of 150.8 ppm and 145.6 ppm, respectively, while the other aromatic carbons (C3, C5) appeared at 122.5 ppm. nih.gov
¹⁵N NMR spectroscopy, although less common, offers direct information about the nitrogen atoms in the indazole ring and the nitro group. The chemical shifts of the nitrogen atoms are highly sensitive to their hybridization and chemical environment. For example, in a study of a ¹⁵N-labeled triazene (B1217601) derivative, the central nitrogen atom of the triazene moiety exhibited a distinct peak in the ¹⁵N NMR spectrum, confirming the integrity of the triazene structure. semanticscholar.org This technique can be particularly useful in distinguishing between N1 and N2 isomers of substituted indazoles.
Table 1: Representative NMR Data for Substituted Indazoles
| Compound Class | Nucleus | Typical Chemical Shift Range (ppm) | Key Observations |
| Acetylated Indazoles | ¹H | 2.5 - 2.8 (acetyl CH₃) | Singlet, deshielded due to carbonyl group. |
| ¹³C | 168 - 172 (acetyl C=O), 20 - 25 (acetyl CH₃) | Carbonyl carbon is significantly downfield. | |
| Brominated Indazoles | ¹³C | Varies | The carbon atom bearing the bromine atom is shielded. |
| Nitrated Indazoles | ¹³C | 140 - 160 (C-NO₂) | Carbon attached to the nitro group is strongly deshielded. |
| ¹⁵N | ~350 - 400 (NO₂) | Nitro group nitrogen has a characteristic chemical shift. |
Note: The chemical shift ranges are approximate and can vary depending on the solvent and the presence of other substituents.
Elucidation of Regioisomeric and Tautomeric Forms in Indazole Systems
A key challenge in indazole chemistry is the potential for the formation of different regioisomers (e.g., N1 vs. N2 substitution) and the existence of tautomeric forms. researchgate.netbeilstein-journals.org NMR spectroscopy, particularly 2D techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), is indispensable for resolving these structural ambiguities. researchgate.netnih.gov
HMBC experiments reveal long-range couplings between protons and carbons (typically 2-3 bonds), which can be used to establish connectivity across the molecule. For example, in an N1-substituted indazole, a correlation would be expected between the protons of the substituent and the C7a carbon of the indazole ring. Conversely, in an N2-substituted isomer, a correlation to C3 would be observed. nih.gov
NOESY experiments provide information about the spatial proximity of protons. This is particularly useful for confirming the position of substituents. For instance, a NOESY correlation between the protons of a substituent and the H-7 proton of the indazole ring would strongly suggest N1-substitution. mdpi.com
The indazole ring itself can exist in two tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally more thermodynamically stable. beilstein-journals.org NMR studies, often in combination with computational methods, can determine the predominant tautomer in solution by analyzing chemical shifts and coupling constants. researchgate.net
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
The IR spectrum arises from the absorption of infrared radiation at frequencies corresponding to the vibrational transitions of the molecule. Key functional groups have characteristic absorption bands. For example, the acetyl group will exhibit a strong C=O stretching vibration, typically in the range of 1690-1720 cm⁻¹. The nitro group will show two characteristic stretching vibrations: an asymmetric stretch (around 1500-1570 cm⁻¹) and a symmetric stretch (around 1300-1370 cm⁻¹). The C-Br stretching vibration is typically observed in the lower frequency region of the spectrum.
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. While strong IR bands are associated with large changes in the dipole moment, strong Raman bands arise from large changes in polarizability. Therefore, symmetric vibrations and bonds involving heavier atoms often give rise to strong Raman signals.
In a study of 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole, both FT-IR and FT-Raman spectra were measured and the vibrational assignments were supported by density functional theory (DFT) calculations. nih.gov Similarly, for nitrophenyl-containing heterocycles, IR spectra clearly showed absorption bands for functional groups like OH, NH, C≡N, and C=O. nih.gov
Table 2: Characteristic Vibrational Frequencies for 1-Acetyl-5-bromo-6-nitroindazole
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Acetyl (C=O) | Stretching | 1690 - 1720 |
| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1570 |
| Nitro (NO₂) | Symmetric Stretching | 1300 - 1370 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| C-N | Stretching | 1000 - 1350 |
| C-Br | Stretching | 500 - 650 |
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. researchgate.net
In a typical MS experiment, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule. mdpi.com
The fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule. For indazole derivatives, common fragmentation pathways include the loss of the acetyl group, the nitro group, and the bromine atom. The fragmentation of the indazole ring itself can also provide valuable structural clues. For instance, in the mass spectrometric analysis of indazole-type synthetic cannabinoids, characteristic fragment ions were observed that helped in the identification of the core structure. nih.gov Studies on indole- and indazole-type synthetic cannabinoids have shown that the side chain on the C-3 position is susceptible to γ-cleavage in compounds with a 3-carboxamide-indole/indazole structure. researchgate.net
X-ray Crystallography for Solid-State Molecular Architecture
While NMR provides detailed structural information in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state. This technique is invaluable for determining bond lengths, bond angles, and intermolecular interactions.
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This data is then used to construct a three-dimensional electron density map, from which the atomic positions can be determined. A study on nitro-1H-indazoles utilized X-ray crystallography to characterize the solid-state structures of these compounds. acs.org
Conformational Analysis and Intermolecular Interactions of this compound Derivatives
X-ray crystallography provides a definitive view of the conformation of the molecule in the solid state. For this compound, this would include the orientation of the acetyl group relative to the indazole ring and the planarity of the bicyclic system.
Furthermore, the crystal structure reveals how the molecules pack together in the crystal lattice, which is governed by intermolecular interactions such as hydrogen bonds, halogen bonds, and π-π stacking. These interactions can significantly influence the physical properties of the compound, such as its melting point and solubility. In a study of a related acetylated triazene derivative, X-ray crystallography revealed a remarkable coplanarity between the N-acetyltriazene and a naphthalimide moiety, highlighting the importance of such structural analyses. semanticscholar.org
Computational Chemistry and Theoretical Studies on 1 Acetyl 5 Bromo 6 Nitroindazole
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods provide insights into electron distribution, molecular geometry, and energetic stability, which are key determinants of a compound's reactivity and biological activity.
Density Functional Theory (DFT) and Ab Initio Methods Applied to Substituted Indazoles
Density Functional Theory (DFT) and ab initio methods are powerful computational tools for studying the electronic properties of molecules like substituted indazoles. researchgate.netresearchgate.net DFT, particularly with functionals like B3LYP, is widely used to calculate optimized geometries, electronic transitions, and vibrational frequencies. researchgate.netnih.gov These calculations help in understanding the relationship between a molecule's electrical characteristics, such as dipole moment and atomic charges, and its reactivity in electrophilic and nucleophilic reactions. nih.gov For instance, DFT calculations can predict chemical shifts that are comparable to experimental data, offering a high degree of accuracy. researchgate.netresearchgate.net
Table 1: Comparison of Computational Methods for Indazole Derivatives
| Method | Basis Set | Common Applications | Key Insights |
| DFT (B3LYP) | 6-311G | Geometry optimization, chemical shifts, electronic transitions, vibrational frequencies. | Accurate prediction of spectroscopic data and reactivity. researchgate.netnih.gov |
| Ab Initio (HF, MP2) | 6-311G, SDDALL | Calculation of HOMO-LUMO energies, global reactivity indices. | Understanding of electronic structure and stability. researchgate.netdergipark.org.tr |
Conformational Landscape and Energetics of 1-Acetyl-5-bromo-6-nitroindazole
The conformational landscape of a molecule describes the different spatial arrangements of its atoms and their relative energies. For this compound, the rotation around the N-acetyl bond is a key determinant of its conformational preferences. Computational methods can map this landscape to identify the most stable conformers.
The addition of a nitro group to the indazole ring, as seen in 5-nitroindazole (B105863) derivatives, is known to influence trypanocidal activity by inducing oxidative stress. nih.gov The position of the nitro group is critical, and computational studies can help understand its effect on the molecule's electronic properties and interaction with biological targets. nih.gov The energetics of different conformers of this compound would be influenced by the electronic effects of the bromo and nitro substituents on the indazole ring.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand) interacts with a biological target, such as a protein or enzyme. These methods are invaluable in drug discovery for identifying potential therapeutic agents.
Prediction of Ligand-Target Interactions for Indazole Derivatives
Molecular docking studies have been successfully applied to various indazole derivatives to predict their binding affinities and modes of interaction with different biological targets. For example, docking studies on 1H-indazole analogs with the Cyclooxygenase-2 (COX-2) enzyme have shown significant binding energies for compounds with specific substituents. researchgate.net Similarly, docking has been used to study the interaction of indazole derivatives with targets like VEGFR-2, which is involved in angiogenesis, and enzymes implicated in diabetes. sigmaaldrich.combohrium.com
The results of these simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the indazole derivative and the active site of the target protein. researchgate.net For instance, in the case of HIF-1α inhibitors, molecular docking has helped to understand the binding efficiency of potent indazole derivatives. nih.gov These computational predictions provide a structural framework for designing new, more potent inhibitors. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies
QSAR and SAR studies are computational methods that correlate the chemical structure of a series of compounds with their biological activity. These models are used to predict the activity of new compounds and to guide the optimization of lead molecules.
Computational Models for Predicting Biological Activity of Indazole Scaffolds
QSAR and SAR models have been extensively developed for various indazole scaffolds to predict their biological activities. nih.gov Three-dimensional QSAR (3D-QSAR) studies, for example, have been used to understand the structural features of indazole derivatives that are important for their inhibitory activity against HIF-1α. nih.gov These models generate steric and electrostatic maps that provide a basis for designing new inhibitors with improved potency. nih.gov
Pharmacophore mapping, another computational technique, can identify the common structural features required for the biological activity of a series of compounds. nih.gov For indazole derivatives, pharmacophore models have been developed to guide the design of potent inhibitors for various targets. nih.gov These computational models, in conjunction with molecular docking and dynamics simulations, are powerful tools for the rational design of new drug candidates based on the indazole scaffold. nih.gov
Influence of Acetyl, Bromo, and Nitro Substituents on Activity Profiles
The unique substitution pattern of this compound, featuring an acetyl group at the N1 position, a bromine atom at C5, and a nitro group at C6, creates a distinct electronic landscape that is pivotal in defining its chemical reactivity and potential biological activity. Computational studies on indazole and related heterocyclic systems provide significant insights into how each substituent modulates the molecule's properties. bohrium.comresearchgate.net
The nitro group (-NO2) is a potent electron-withdrawing group, which significantly influences the electronic structure of the indazole ring. In computational analyses of similar heterocyclic compounds, the introduction of a nitro group has been shown to enhance chemical reactivity. bohrium.com This is primarily due to its strong negative inductive and mesomeric effects, which lower the energy levels of the molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy suggests the molecule is a better electron acceptor, which can be critical for its mechanism of action in biological systems. Studies on nitro-substituted indoles and indazoles have confirmed that these derivatives exhibit superior chemical activity, often linked to a reduced HOMO-LUMO energy gap. bohrium.comnih.gov
The bromo substituent (-Br) at the C5 position introduces both steric and electronic effects. As a halogen, it is electronegative and exerts an electron-withdrawing inductive effect. However, it can also participate in halogen bonding, a non-covalent interaction that can be crucial for ligand-receptor binding. Density Functional Theory (DFT) calculations on halo-substituted indazoles have been used to investigate their corrosion inhibition properties, revealing that parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO), LUMO, and the energy gap (ΔE) are key to understanding their reactivity. researchgate.net The presence of bromine can fine-tune the electronic properties and lipophilicity of the molecule, thereby influencing its pharmacokinetic profile.
The combined effect of these three substituents results in a molecule with a highly electron-deficient aromatic system. This electronic profile is often associated with specific biological activities. For example, the trypanocidal activity of 5-nitroindazole derivatives has been linked to the presence of electron-withdrawing substituents. nih.gov
Table 1: Predicted Influence of Substituents on the Properties of the Indazole Core This table is generated based on established principles of physical organic chemistry and findings from computational studies on related heterocyclic systems.
| Substituent | Position | Electronic Effect | Predicted Impact on Molecular Properties |
| Nitro (-NO2) | C6 | Strong Electron-Withdrawing (-I, -M) | Lowers LUMO energy, increases electron affinity, enhances chemical reactivity. bohrium.com |
| Bromo (-Br) | C5 | Electron-Withdrawing (-I), Weakly Deactivating | Modifies charge distribution, potential for halogen bonding, increases lipophilicity. researchgate.net |
| Acetyl (-COCH3) | N1 | Electron-Withdrawing (-I, -M) | Reduces electron density in the pyrazole (B372694) ring, affects molecular stability and conformation. |
Mechanistic Investigations via Computational Approaches
Reaction Pathway Analysis for Synthetic Transformations involving Indazoles
Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms involved in the synthesis of substituted indazoles. Methods like Density Functional Theory (DFT) are frequently employed to map out reaction pathways, calculate the energies of intermediates and transition states, and thus predict the most favorable synthetic routes. nih.gov
For the synthesis of the indazole scaffold, several pathways have been investigated computationally. One common route is the intramolecular C-H amination of aromatic hydrazones. nih.govresearchgate.net Computational studies can provide mechanistic insight into these transformations. For example, the determination of the kinetic isotope effect (KIE) can indicate whether a C-H bond cleavage is involved in the rate-determining step. researchgate.net Preliminary mechanistic investigations have suggested that some amination reactions proceed via a radical intermediacy, a hypothesis supported by computational modeling and experimental results with radical scavengers. researchgate.net
Another key synthetic strategy is cycloaddition. The reaction of arynes with diazo compounds, for instance, has been shown to be an effective method for producing 3-substituted indazoles. organic-chemistry.org Computational analysis of such [3+2] cycloaddition reactions can clarify the regioselectivity and stereoselectivity of the transformation by comparing the activation barriers for different possible pathways.
Modern synthetic methods, including those catalyzed by transition metals like palladium, rhodium, or copper, are also subject to computational scrutiny. nih.gov DFT calculations have been used to unravel the catalytic cycles of these reactions. For example, in a palladium-catalyzed synthesis of 1H-indazoles, computational analysis can help understand the oxidative addition, reductive elimination, and ligand exchange steps. nih.gov Similarly, for rhodium(III)-catalyzed tandem reactions, computational studies can elucidate the C-H activation and intramolecular annulation steps that lead to the final indazole product. nih.gov Electrochemical synthesis is another area where computational models are applied, helping to understand the radical pathways and the role of different electrode materials in the formation of indazole N-oxides. researchgate.net
Theoretical Exploration of Biological Mechanisms pertinent to this compound (e.g., bio-reduction)
The biological activity of many nitroaromatic compounds is contingent upon the in-vivo reduction of the nitro group to generate reactive intermediates, such as nitroso, hydroxylamino, and amino derivatives. This process, known as bio-reduction, is a critical activation step for drugs like the antichagasic agent benznidazole. nih.gov Given the presence of a 6-nitro substituent, it is highly probable that this compound exerts at least some of its biological effects through a similar reductive activation mechanism.
Computational methods are invaluable for exploring the feasibility and pathway of such bio-reduction processes. The initial and rate-limiting step is typically a one-electron reduction to form a nitro radical anion. The ease of this step can be predicted by calculating the molecule's electron affinity and reduction potential using quantum chemical methods. A higher electron affinity, promoted by the presence of electron-withdrawing groups like bromo and acetyl substituents, would facilitate this initial reduction.
Further computational analysis can model the subsequent steps of the reduction cascade:
Formation of the Nitroso Intermediate: The nitro radical anion is further reduced and protonated to yield a nitroso species.
Formation of the Hydroxylamino Intermediate: The nitroso group undergoes another two-electron reduction to form the hydroxylamino derivative. This species is often highly reactive and can act as a nucleophile, potentially binding covalently to biological macromolecules like proteins and DNA.
Formation of the Amino Metabolite: The final reduction product is the corresponding amine, which is typically less toxic and more easily excreted.
Theoretical models can calculate the stability and reactivity of each of these intermediates. Molecular electrostatic potential (MEP) maps can visualize the electron-rich and electron-poor regions of each species, predicting sites susceptible to electrophilic or nucleophilic attack. researchgate.net The presence of the acetyl and bromo groups would modulate the electronic distribution and, consequently, the reactivity of these reduction intermediates. For example, these electron-withdrawing groups would help to stabilize the initial nitro radical anion, making the first reduction step more favorable. In silico studies on related 5-nitroindazole compounds have already highlighted the importance of this scaffold for developing potential antichagasic agents, reinforcing the significance of the nitro group's bio-reduction. nih.gov
Table 2: Hypothetical Bio-reduction Pathway and Relevant Computational Parameters This table outlines the theoretical steps in the bio-reduction of a nitro-aromatic compound and the computational methods used to study them.
| Reduction Step | Transformation | Key Reactive Species | Relevant Computational Parameters |
| 1 | R-NO₂ + e⁻ | R-NO₂⁻• | Electron Affinity, Reduction Potential, Spin Density Distribution |
| 2 | R-NO₂⁻• → R-NO | Nitroso derivative | Reaction Enthalpy, Transition State Energies, MEP Maps |
| 3 | R-NO → R-NHOH | Hydroxylamino derivative | Stability of Intermediate, Bond Dissociation Energies, Reactivity Indices |
| 4 | R-NHOH → R-NH₂ | Amino derivative | Relative Stability, Solvation Energy |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for 1-Acetyl-5-bromo-6-nitroindazole?
- Methodology : Begin with bromination of the indazole core using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–5°C. Nitration can follow via mixed acid (HNO₃/H₂SO₄) under controlled temperatures (≤30°C) to avoid over-nitration. Acetylation is typically achieved with acetyl chloride in anhydrous dichloromethane and a base (e.g., triethylamine). Monitor reaction progress via TLC (ethyl acetate/hexane, 1:1) .
- Key Data : Yields for analogous compounds (e.g., 6-bromo-1-methyl-1H-indazole) range from 60–75% under similar conditions .
Q. How can purity and structural integrity be validated during synthesis?
- Methodology : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%). Confirm structure via ¹H/¹³C NMR (DMSO-d₆ as solvent; δ 8.2–8.5 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS). Cross-reference spectral data with NIST Chemistry WebBook entries for nitroindazole derivatives .
Q. What purification techniques are effective for removing nitro-group byproducts?
- Methodology : Column chromatography (silica gel, ethyl acetate/hexane eluent) effectively separates nitro isomers. Recrystallization from ethanol/water (7:3) can further enhance purity. For persistent impurities, employ preparative TLC with dichloromethane/methanol (9:1) .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Methodology : Perform Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh₃)₄ as a catalyst (2 mol%) and K₂CO₃ as a base in DMF/H₂O (3:1) at 80°C. Compare yields with/without the acetyl group to assess steric hindrance. Use DFT calculations (e.g., Gaussian 16) to map electron density and predict regioselectivity .
- Data Contradiction : Bromine’s electron-withdrawing effect may suppress coupling efficiency, but acetyl groups can stabilize intermediates. Contrast experimental yields (e.g., 40–60%) with computational predictions .
Q. What strategies resolve discrepancies in spectroscopic data for nitroindazole derivatives?
- Methodology : If NMR signals overlap (e.g., aromatic protons), use 2D NMR (COSY, HSQC) to assign peaks. For ambiguous MS fragments, compare with isotopic patterns in HRMS libraries. Validate against published analogs like 5-nitrobenzimidazole (δ 7.9–8.3 ppm in DMSO-d₆) .
- Case Study : A 2022 study on 5-bromo-7-azabenzimidazoles used HSQC to resolve overlapping signals caused by nitro group deshielding .
Q. How does the compound’s stability vary under thermal or photolytic conditions?
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. For photostability, expose samples to UV light (320–400 nm) and track degradation via LC-MS. Note: Nitro groups may decompose to nitroso derivatives under prolonged UV .
Q. What computational tools predict the compound’s interactions with biological targets (e.g., kinases)?
- Methodology : Use molecular docking (AutoDock Vina) with crystal structures of target proteins (PDB ID: e.g., 3PP0 for Aurora kinase). Compare binding affinities of acetylated vs. non-acetylated analogs. Validate with in vitro kinase assays (IC₅₀ measurements) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
